molecular formula C23H20N2O4S B280807 N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide

カタログ番号: B280807
分子量: 420.5 g/mol
InChIキー: WQNGGNHCCPFEBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, also known as QS11, is a small molecule that has been developed as a potent inhibitor of the Notch signaling pathway. The Notch pathway plays a critical role in cell differentiation, proliferation, and survival, and aberrant activation of this pathway has been implicated in the development and progression of various types of cancer. QS11 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

作用機序

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide acts as a potent inhibitor of the Notch signaling pathway by binding to the extracellular domain of the Notch receptor and preventing its activation by ligands. This leads to decreased downstream signaling and inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cancer stem cell self-renewal. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.

実験室実験の利点と制限

One advantage of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide is its specificity for the Notch signaling pathway, which allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for research on N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway, which could lead to improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to determine whether it can enhance their efficacy. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans, and to identify the optimal dosing and administration schedule.

合成法

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide can be synthesized by a multi-step process involving the condensation of 2,3-dimethylphenol with 2-nitrobenzaldehyde to form 2-(2,3-dimethylphenoxy)nitrobenzene, which is then reduced to 2-(2,3-dimethylphenoxy)aniline. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product, this compound.

科学的研究の応用

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of cancer cells by blocking the Notch signaling pathway. Notch signaling is critical for the maintenance of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy. This compound has been shown to selectively target cancer stem cells and induce their differentiation, leading to decreased tumor growth and increased sensitivity to chemotherapy.

特性

分子式

C23H20N2O4S

分子量

420.5 g/mol

IUPAC名

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)quinoline-8-sulfonamide

InChI

InChI=1S/C23H20N2O4S/c1-23(2)12-17(26)21-16-11-15(8-9-18(16)29-19(21)13-23)25-30(27,28)20-7-3-5-14-6-4-10-24-22(14)20/h3-11,25H,12-13H2,1-2H3

InChIキー

WQNGGNHCCPFEBA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C

正規SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。